molecular formula C11H24O4S B5197958 1-Butoxy-3-butylsulfonylpropan-2-ol

1-Butoxy-3-butylsulfonylpropan-2-ol

Cat. No.: B5197958
M. Wt: 252.37 g/mol
InChI Key: GESKOXHOYHJRBC-UHFFFAOYSA-N
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Description

1-Butoxy-3-butylsulfonylpropan-2-ol is an organic compound with the molecular formula C11H24O4S. This compound is characterized by the presence of a butoxy group, a butylsulfonyl group, and a propanol backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxy-3-butylsulfonylpropan-2-ol typically involves the reaction of 1-butoxypropan-2-ol with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-3-butylsulfonylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Scientific Research Applications

1-Butoxy-3-butylsulfonylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butoxy-3-butylsulfonylpropan-2-ol involves its ability to adsorb onto surfaces and form a protective film. This property is particularly useful in its application as a corrosion inhibitor. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic surfaces, providing a barrier against corrosive agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butoxy-3-butylsulfonylpropan-2-ol is unique due to the presence of both butoxy and butylsulfonyl groups, which confer distinct chemical properties. This combination allows for versatile applications in various fields, including its use as a surfactant, corrosion inhibitor, and reagent in organic synthesis .

Properties

IUPAC Name

1-butoxy-3-butylsulfonylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4S/c1-3-5-7-15-9-11(12)10-16(13,14)8-6-4-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESKOXHOYHJRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CS(=O)(=O)CCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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